2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-

CAS No.: 37489-48-8

Cat. No.: VC10833980

Molecular Formula: C13H15ClN2S

Molecular Weight: 266.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37489-48-8 |

|---|---|

| Molecular Formula | C13H15ClN2S |

| Molecular Weight | 266.79 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |

| Standard InChI | InChI=1S/C13H15ClN2S/c1-9-8-13(2,3)15-12(17)16(9)11-6-4-10(14)5-7-11/h4-8H,1-3H3,(H,15,17) |

| Standard InChI Key | TZQHCJOWRXAOJI-UHFFFAOYSA-N |

| SMILES | CC1=CC(NC(=S)N1C2=CC=C(C=C2)Cl)(C)C |

| Canonical SMILES | CC1=CC(NC(=S)N1C2=CC=C(C=C2)Cl)(C)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

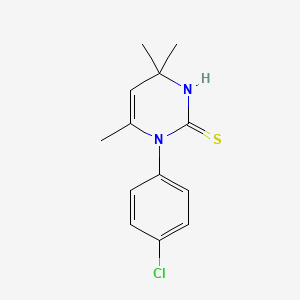

The compound’s IUPAC name, 3-(4-chlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione, reflects its core structure: a partially saturated pyrimidine ring fused with a para-chlorophenyl group and three methyl substituents (Table 1). The molecular formula C₁₃H₁₅ClN₂S corresponds to a molar mass of 266.79 g/mol, with exact mass 266.0637 g/mol. Key structural features include:

-

A 3,4-dihydropyrimidine ring system, reducing aromaticity and enhancing conformational flexibility.

-

A 2-thioxo group, introducing hydrogen-bonding capabilities and nucleophilic reactivity.

-

4,4,6-Trimethyl substitutions, conferring steric bulk and influencing ring tautomerism.

-

A para-chlorophenyl moiety, enhancing lipophilicity and potential π-π stacking interactions.

Table 1: Fundamental Chemical Data

| Property | Value | Source |

|---|---|---|

| CAS No. | 37489-48-8 | |

| Molecular Formula | C₁₃H₁₅ClN₂S | |

| Molecular Weight | 266.79 g/mol | |

| Exact Mass | 266.0637 g/mol | |

| SMILES | CC1=CC(NC(=S)N1C2=CC=C(C=C2)Cl)(C)C |

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous dihydropyrimidinethiones exhibit diagnostic signals:

-

¹H NMR: Methyl groups resonate at δ 1.2–1.5 ppm, while aromatic protons from the p-chlorophenyl group appear as a doublet near δ 7.3 ppm .

-

¹³C NMR: The thioketone carbon (C=S) typically appears at δ 180–190 ppm, distinct from carbonyl analogs .

-

IR: A strong absorption band at 1150–1250 cm⁻¹ corresponds to C=S stretching.

Synthetic Pathways and Methodologies

Cyclocondensation Strategies

The synthesis leverages O-methylisourea hemisulfate (11) and 2-(gem-disubstituted)methylene-3-oxoesters (8) in a [3 + 3] cyclocondensation (Figure 1) . Key steps include:

-

Knoevenagel Condensation: Formation of 8 from ketones (e.g., heptan-2-one) and β-ketoesters using TiCl₄/pyridine .

-

Cyclocondensation: Reaction of 8 with 11 in DMF at 65°C for 12 hours, yielding tautomers 12 and 13 .

-

Acidic Hydrolysis: Conversion of 12/13 to the 2-oxo derivative 5, followed by thionation using the Lawesson reagent to afford 6 .

Figure 1: Synthetic Route to 4,4-Disubstituted Dihydropyrimidinethiones

(Adapted from )

Optimization Challenges

-

Steric Effects: Bulky alkylidene substituents in 8 reduce cyclocondensation yields (e.g., 45% for tert-butyl groups vs. 88% for methyl) .

-

Tautomeric Interconversion: The 1,4-dihydro (12) and 1,6-dihydro (13) forms coexist, complicating isolation .

-

Thionation Selectivity: Lawesson reagent selectively targets the 2-position over ester groups, achieving >80% conversion .

Physicochemical Properties

Solubility and Stability

While quantitative data is limited, structural analogs exhibit:

-

Lipophilicity: LogP ≈ 3.5–4.0, driven by the chlorophenyl and methyl groups.

-

Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., DMSO).

-

Thermal Stability: Decomposition above 200°C, consistent with thiourea derivatives.

Crystallographic Insights

Applications in Material Science

Supramolecular Chemistry

The thioxo group facilitates hydrogen-bonded networks, enabling crystal engineering. For example, related compounds form dimeric pairs via S···H–N interactions .

Coordination Chemistry

Pyrimidinethiones act as bidentate ligands, binding metals through sulfur and adjacent nitrogen atoms. Potential applications include:

-

Catalysis: Pd(II) complexes for Suzuki-Miyaura coupling.

-

Sensors: Luminescent Eu(III) complexes for anion detection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume